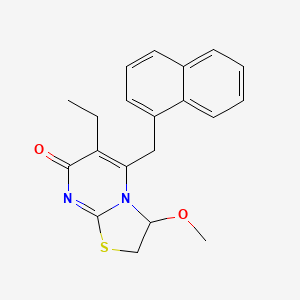
7H-Thiazolo(3,2-a)pyrimidin-7-one, 6-ethyl-2,3-dihydro-3-methoxy-5-(1-naphthalenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Thiazolo(3,2-a)pyrimidin-7-one, 6-ethyl-2,3-dihydro-3-methoxy-5-(1-naphthalenylmethyl)- is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it a promising scaffold for the design of new medicines .
Méthodes De Préparation
The synthesis of 7H-Thiazolo(3,2-a)pyrimidin-7-one derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another efficient method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Analyse Des Réactions Chimiques
7H-Thiazolo(3,2-a)pyrimidin-7-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like Lawesson’s reagent in DMSO at room temperature.
Reduction: Reduction reactions can be performed using common reducing agents under mild conditions.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions are used to functionalize these compounds.
Applications De Recherche Scientifique
7H-Thiazolo(3,2-a)pyrimidin-7-one derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial, antiviral, and anti-HIV activities.
Medicine: Potential candidates for the development of anticancer, anti-inflammatory, and antipsychotic drugs.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one derivatives involves their interaction with biological targets. The structural similarity to purine allows these compounds to effectively bind to biological targets, optimizing the interaction between the ligand and the target . This binding can inhibit the activity of enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 7H-Thiazolo(3,2-a)pyrimidin-7-one include other thiazolo[3,2-a]pyrimidine derivatives and oxazolo[3,2-a]pyrimidine derivatives. These compounds share similar biological activities but differ in their specific chemical structures and reactivity . For example, oxazolo[3,2-a]pyrimidine derivatives are known for their anti-inflammatory and antihypertensive properties .
Propriétés
Numéro CAS |
199852-28-3 |
|---|---|
Formule moléculaire |
C20H20N2O2S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
6-ethyl-3-methoxy-5-(naphthalen-1-ylmethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H20N2O2S/c1-3-15-17(22-18(24-2)12-25-20(22)21-19(15)23)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,18H,3,11-12H2,1-2H3 |
Clé InChI |
AWPFZVHOFRSWHV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N2C(CSC2=NC1=O)OC)CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


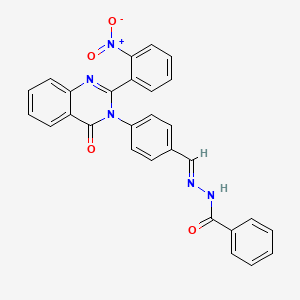
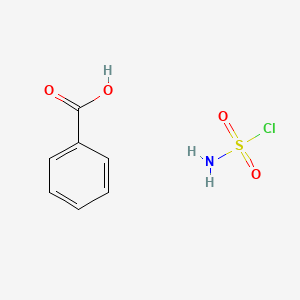

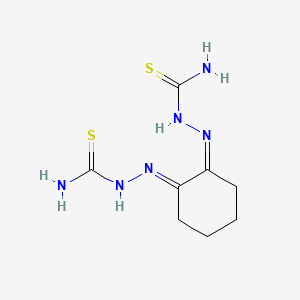
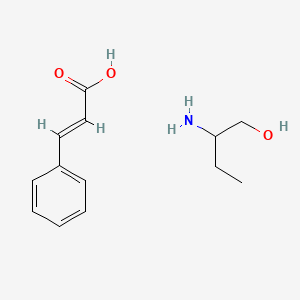
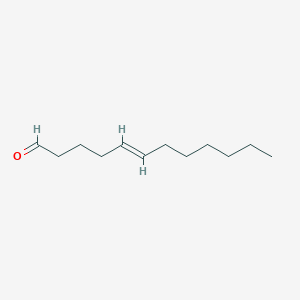
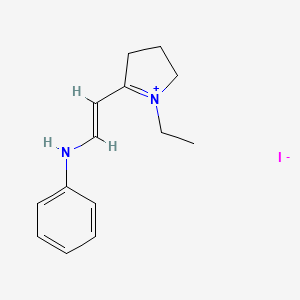
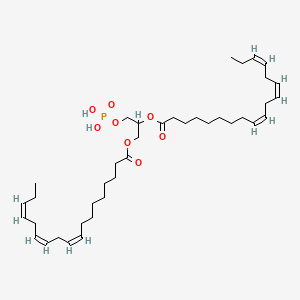

![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
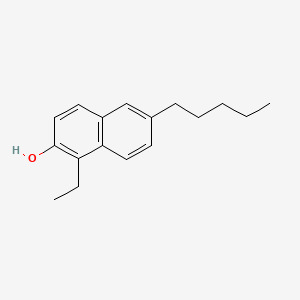
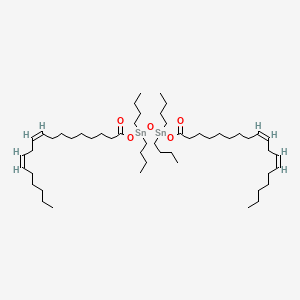
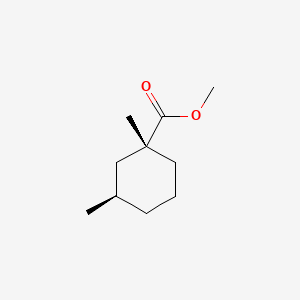
![5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid](/img/structure/B12677383.png)
